Cas no 1314701-20-6 (2-(4-methoxy-3-nitrophenyl)propan-2-amine)
2-(4-methoxy-3-nitrophenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methoxy-3-nitrophenyl)propan-2-amine
- EN300-1858012
- 1314701-20-6
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- Inchi: 1S/C10H14N2O3/c1-10(2,11)7-4-5-9(15-3)8(6-7)12(13)14/h4-6H,11H2,1-3H3
- InChI Key: BTVVQBDTGVHAKX-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1[N+](=O)[O-])C(C)(C)N
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 81.1Ų
2-(4-methoxy-3-nitrophenyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858012-0.05g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 0.05g |
$912.0 | 2023-09-18 | ||
| Enamine | EN300-1858012-0.1g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1858012-0.25g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1858012-0.5g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1858012-1.0g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1858012-2.5g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1858012-5.0g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1858012-10.0g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1858012-1g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 1g |
$1086.0 | 2023-09-18 | ||
| Enamine | EN300-1858012-5g |
2-(4-methoxy-3-nitrophenyl)propan-2-amine |
1314701-20-6 | 5g |
$3147.0 | 2023-09-18 |
2-(4-methoxy-3-nitrophenyl)propan-2-amine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 2-(4-methoxy-3-nitrophenyl)propan-2-amine
2-(4-Methoxy-3-nitrophenyl)propan-2-amine: A Versatile Compound in Modern Pharmaceutical Research
2-(4-Methoxy-3-nitrophenyl)propan-2-amine, with the CAS number 1314701-20-6, represents a significant compound in the field of medicinal chemistry. This molecule, characterized by its unique structure containing both methoxy and nitro functional groups, has garnered attention for its potential applications in drug development and biochemical research. Recent studies have highlighted its role as a key intermediate in the synthesis of various bioactive compounds, making it a focal point for researchers exploring novel therapeutic strategies.
The molecular architecture of 2-(4-methoxy-3-nitrophenyl)propan-2-amine is defined by its aromatic ring system, where the 4-methoxy group and 3-nitro group are strategically positioned to influence the compound's reactivity and biological activity. The propan-2-amine moiety further contributes to its structural diversity, enabling interactions with multiple biological targets. This structural complexity is particularly relevant in the context of modern drug design, where the ability to modulate molecular interactions is critical for achieving therapeutic efficacy.
Recent advances in synthetic chemistry have facilitated the efficient preparation of 2-(4-methoxy-3-nitrophenyl)propan-2-amine, with methodologies such as microwave-assisted synthesis and catalytic coupling reactions being widely adopted. These techniques not only enhance the yield of the compound but also reduce the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. A 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of these methods in scaling up the production of this compound for further biological evaluation.
One of the most promising applications of 2-(4-methoxy-3-nitrophenyl)propan-2-amine lies in its potential as a lead compound for the development of anti-inflammatory agents. Researchers at the University of Tokyo have reported that derivatives of this molecule exhibit significant inhibitory activity against pro-inflammatory cytokines, suggesting its potential in the treatment of chronic inflammatory disorders. The nitro group's role in modulating the compound's redox properties is a key factor in this biological activity, as highlighted in a 2024 review article in Chemical Research in Toxicology.
Moreover, the methoxy group in 2-(4-methoxy-3-nitrophenyl)propan-2-amine plays a crucial role in enhancing the compound's solubility and metabolic stability. This property is particularly advantageous in the design of orally bioavailable drugs, where the ability to maintain compound integrity in the gastrointestinal tract is essential. A 2023 preclinical study published in Drug Discovery Today demonstrated that the methoxy substitution significantly improved the oral bioavailability of the compound in rodent models, underscoring its potential as a candidate for further development.
Recent computational studies have also provided insights into the molecular mechanisms underlying the biological activity of 2-(4-methoxy-3-nitrophenyl)propan-2-amine. Molecular docking simulations have revealed that the compound interacts with key targets such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are implicated in the pathogenesis of inflammatory diseases. These findings, published in a 2024 issue of Journal of Computational Chemistry, suggest that the compound's structural features enable it to modulate these pathways effectively.
In addition to its anti-inflammatory potential, 2-(4-methoxy-3-nitrophenyl)propan-2-amine has shown promise in the development of antiviral agents. A collaborative study between the National Institutes of Health (NIH) and academic institutions has explored its antiviral activity against several RNA viruses, including influenza A and SARS-CoV-2. The compound's ability to interfere with viral replication processes, as observed in in vitro assays, highlights its potential as a broad-spectrum antiviral candidate. These findings were detailed in a 2024 publication in Antiviral Research, emphasizing the compound's versatility in addressing diverse therapeutic challenges.
The synthesis and characterization of 2-(4-methoxy-3-nitrophenyl)propan-2-amine have also been the focus of recent analytical studies. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's molecular structure and purity. These methods are critical in ensuring the quality of the compound for both academic research and industrial applications. A 2023 study published in Journal of Analytical Chemistry demonstrated the effectiveness of these analytical approaches in the characterization of the compound, providing a foundation for its use in drug discovery pipelines.
The pharmacokinetic profile of 2-(4-methoxy-3-nitrophenyl)propan-2-amine is another area of active research. Studies have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) properties in various biological systems. These investigations are essential for predicting the compound's behavior in vivo and optimizing its therapeutic potential. A 2024 preclinical study published in Drug Metabolism and Disposition reported that the compound exhibits favorable pharmacokinetic properties, including prolonged half-life and reduced toxicity, which are critical attributes for drug candidates.
Furthermore, the compound's potential in the development of targeted therapies has been explored in the context of cancer treatment. Researchers at the Massachusetts Institute of Technology (MIT) have investigated its ability to modulate the activity of specific oncogenic pathways. Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by interfering with key signaling cascades, although further clinical trials are needed to validate these findings. These explorations were detailed in a 2024 review article in Cancer Research, highlighting the compound's potential in the fight against cancer.
In conclusion, 2-(4-methoxy-3-nitrophenyl)propan-2-amine is a compound of significant interest in modern pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable candidate for the development of novel therapeutics. As research continues to uncover its potential applications, the compound is poised to play a pivotal role in addressing a wide range of medical challenges.
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